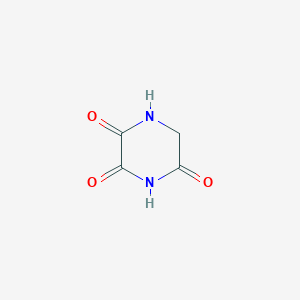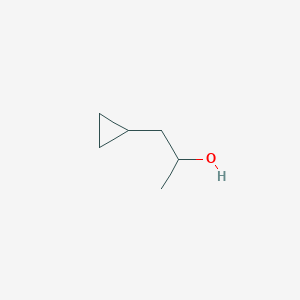
Ethyl 2,2-difluoro-2-(p-tolyl)acetate
Descripción general
Descripción
Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is a useful research chemical . It is a specialty chemical that has been used in various research and development applications .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate involves several steps . The process starts with a solution of 1-iodo-4-methylbenzene and ethyl 2-bromo-2,2-difluoroacetate in DMSO. Copper powder is added to this mixture, which is then heated to 50°C for 14 hours. The reaction is quenched with an aqueous solution of potassium hydrogen phosphate. The mixture is filtered, and the filter cake is washed with isopropyl acetate. The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated. The concentrate is purified by column chromatography over silica gel to afford the title compound as a colorless oil .Molecular Structure Analysis
The molecular formula of Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is C11H12F2O2 . Its average mass is 214.21 Da and its monoisotopic mass is 186.049240 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate include reactions with potassium hydroxide in acetonitrile, water and potassium carbonate in methanol, and sodium hydroxide in ethanol . These reactions occur under various conditions, such as ambient temperature and at 20°C .Aplicaciones Científicas De Investigación
Non-Small Cell Lung Cancer (NSCLC) Treatment
Ethyl 2,2-difluoro-2-(p-tolyl)acetate has been found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC). It suppresses the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for the anti-NSCLC activity . This compound inhibits proliferation, migration, and invasion of NSCLC cell lines, induces cell cycle arrest and apoptosis in vitro, and prevents tumor growth in vivo .
Colorectal Cancer (CRC) Treatment
This compound also shows potential in the treatment of colorectal cancer (CRC). It inhibits CRC cell proliferation, promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase . In vivo, it inhibited tumor growth in a xenograft model . The compound inhibits the malignant biological behavior of CRC by limiting STAT3 phosphorylation and entry into the nucleus .
Mecanismo De Acción
While specific studies on the mechanism of action of Ethyl 2,2-difluoro-2-(p-tolyl)acetate are not available, a study on a similar compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, showed that it attenuates the malignant biological behaviors of non-small cell lung cancer via suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLSHALHZBESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565012 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(p-tolyl)acetate | |
CAS RN |
131323-06-3 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)



![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)



![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

